1-Phenoxy-2-tetradecylbenzene
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Overview
Description
1-Phenoxy-2-tetradecylbenzene is an organic compound with the molecular formula C26H38O. It is a derivative of benzene, characterized by the presence of a phenoxy group and a tetradecyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenoxy-2-tetradecylbenzene can be synthesized through several methods. One common approach involves the reaction of phenol with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Phenoxy-2-tetradecylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phenolic and carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkylated phenols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenoxy group can be substituted with other functional groups using reagents like halogens or nitrating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Phenolic and carboxylic acid derivatives.
Reduction: Alkylated phenols.
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
1-Phenoxy-2-tetradecylbenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants .
Mechanism of Action
The mechanism of action of 1-Phenoxy-2-tetradecylbenzene involves its interaction with specific molecular targets and pathways. The phenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various biological targets. The tetradecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
Tetradecylbenzene: Lacks the phenoxy group, resulting in different chemical properties and applications.
Phenoxybenzene: Lacks the tetradecyl chain, affecting its lipophilicity and biological activity.
1-Phenyltetradecane: Similar structure but without the phenoxy group, leading to variations in reactivity and applications .
Uniqueness: 1-Phenoxy-2-tetradecylbenzene is unique due to the presence of both the phenoxy group and the tetradecyl chain. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .
Properties
CAS No. |
84230-10-4 |
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Molecular Formula |
C26H38O |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
1-phenoxy-2-tetradecylbenzene |
InChI |
InChI=1S/C26H38O/c1-2-3-4-5-6-7-8-9-10-11-12-14-19-24-20-17-18-23-26(24)27-25-21-15-13-16-22-25/h13,15-18,20-23H,2-12,14,19H2,1H3 |
InChI Key |
QSYJZZGWEQCDGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
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